

Unraveling the Toxicological Profile of Sodium 4-Perfluorononyloxybenzenesulfonate (OBS): A Technical Guide

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Compound of Interest

Compound Name: EINECS 261-799-1

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Introduction

Sodium 4-perfluorononyloxybenzenesulfonate (OBS), a member of the per- and polyfluoroalkyl substances (PFAS) family, has emerged as a substitute for legacy compounds like perfluorooctane sulfonate (PFOS). Its widespread use in various industrial applications has led to its detection in environmental matrices and biological samples, raising concerns about its potential toxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological profile of OBS, with a focus on its developmental toxicity, neurotoxicity, and underlying molecular mechanisms. The information is presented to support further research and risk assessment of this emerging contaminant.

I. Physicochemical Properties and Toxicokinetics

Sodium 4-perfluorononyloxybenzenesulfonate (CAS Number: 68187-33-7) is a salt of a perfluorinated acid. While specific data on its physicochemical properties are not extensively available in the public domain, its structure suggests it possesses surfactant properties.

Toxicokinetics in Zebrafish (*Danio rerio*):

Studies in adult zebrafish have provided initial insights into the toxicokinetic profile of OBS. The compound is rapidly accumulated by the fish, with logarithmic kinetic bioconcentration factor

(logBCF_k) values between 2.48 and 2.70. The elimination rate is slow, with a k_e of 0.0490-0.0643 d⁻¹. OBS exhibits tissue-specific accumulation, with the highest concentrations found in the blood, followed by the liver, intestine, gills, gonad, brain, and muscle. The blood, liver, and muscle account for over 50% of the total body burden.^[1] Molecular docking analyses have suggested potential binding of OBS to organic anion transporter 1 and human serum albumin.^[1]

II. Toxicological Endpoints

A. Developmental and Reproductive Toxicity

The developmental toxicity of OBS has been investigated in zebrafish embryos, revealing significant adverse effects.

Quantitative Data on Developmental Toxicity in Zebrafish:

Endpoint	Concentration (mg/L)	Observation	Reference
Mortality Rate	15	67.78 ± 14.57% at 168 hpf	[2]
20	74.44 ± 2.22% at 168 hpf	[2]	
25	87.78 ± 8.89% at 168 hpf	[2]	
Hatching Rate	15	89.45 ± 1.71% at 56 hpf (accelerated)	[2]
20	90.8 ± 9.2% at 56 hpf (accelerated)	[2]	
25	97.4 ± 1.3% at 56 hpf (accelerated)	[2]	
Heart Rate (beats/20s)	15	70.2 ± 0.4 at 48 hpf (increased)	[2]
20	74.7 ± 0.6 at 48 hpf (increased)	[2]	
25	75.2 ± 0.5 at 48 hpf (increased)	[2]	
Malformations	15, 20, 25	Pericardial edema, yolk sac edema, spinal curvature	[2]

hpf: hours post-fertilization

B. Neurotoxicity

Studies using the nematode *Caenorhabditis elegans* have demonstrated the neurotoxic potential of OBS.

Quantitative Data on Neurotoxicity in *C. elegans*:

Endpoint	Concentration (µM)	Observation	Reference
Pharyngeal Pumping Rate	100	29.8% reduction	[3]
Head Thrashes Frequency	100	23.4% reduction	[3]
Body Bends Frequency	100	46.6% reduction	[3]

Exposure to OBS has been shown to cause damage to dopaminergic, glutamatergic, and GABAergic neurons in *C. elegans*.

C. Acute Toxicity

OBS has demonstrated acute toxicity in aquatic organisms, with reported 96-hour median lethal concentration (LC50) values of 25.5 mg/L in fish and 28.4 mg/L in tadpoles.[1]

D. Cytotoxicity and Genotoxicity

Currently, there is a lack of publicly available quantitative data on the in vitro cytotoxicity (e.g., IC50 values in cell lines such as HepG2) and genotoxicity of sodium 4-perfluorononyloxybenzenesulfonate. Further research is required to characterize these toxicological endpoints.

III. Mechanisms of Toxicity

A. Induction of Apoptosis in Developmental Toxicity

The developmental toxicity of OBS in zebrafish is linked to the induction of apoptosis. Mechanistic studies have shown that OBS exposure leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax, Caspase-3, and Caspase-9.[2]



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Caption: Proposed apoptotic pathway induced by OBS in zebrafish embryos.

B. Oxidative Stress and Neurotoxicity

Oxidative stress is a key mechanism implicated in the toxicity of OBS. In zebrafish, chronic exposure to OBS resulted in significant liver damage, including ballooning, cytoplasmic vacuolization, and oxidative stress.^[1]

In *C. elegans*, the neurotoxicity of OBS is associated with the induction of oxidative stress and is mediated, at least in part, through the p38 mitogen-activated protein kinase (MAPK) pathway, specifically involving the protein PMK-1.

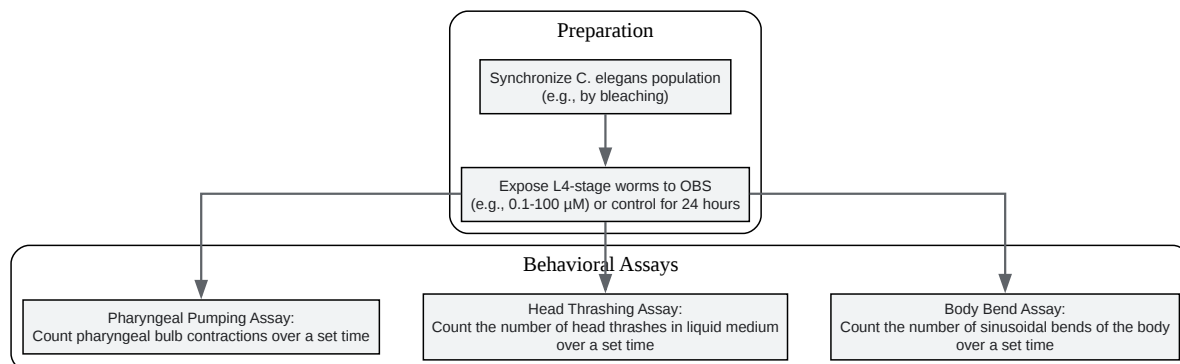
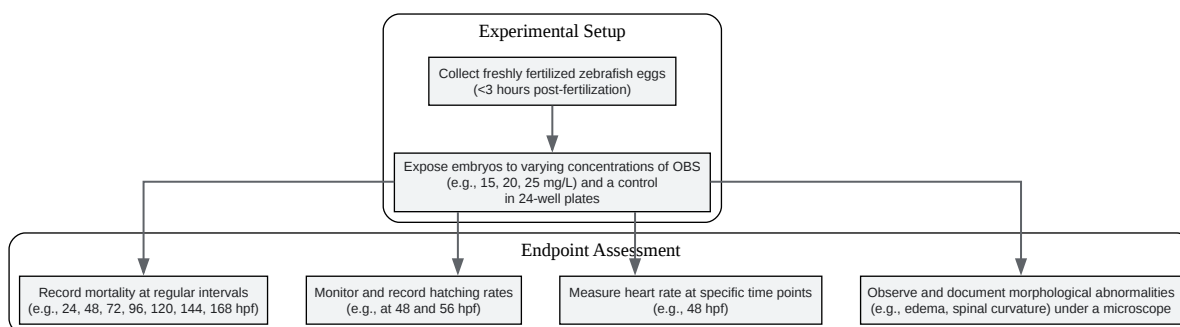


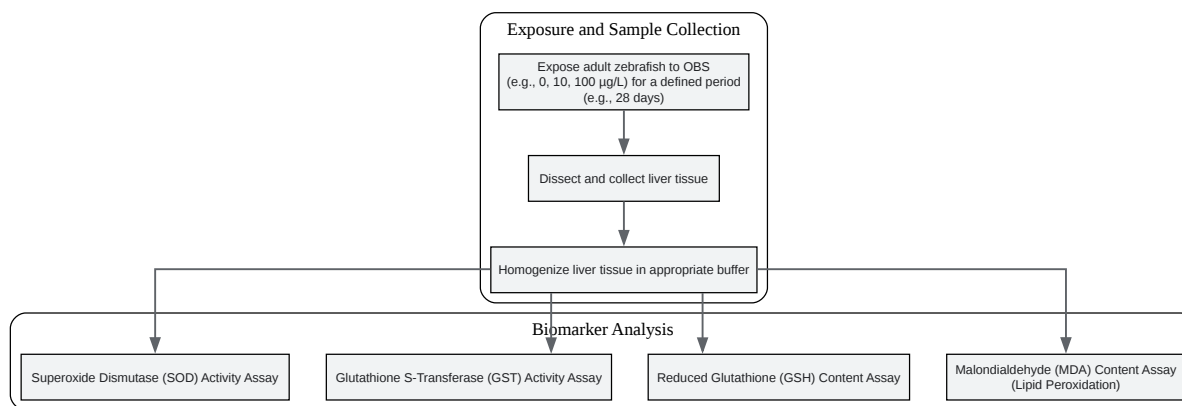
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Caption: Proposed pathway for OBS-induced neurotoxicity in *C. elegans*.

IV. Experimental Protocols

A. Zebrafish Developmental Toxicity Assay (adapted from OECD 236)





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